5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester 5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1309879-82-0
VCID: VC8394909
InChI: InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester

CAS No.: 1309879-82-0

Cat. No.: VC8394909

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester - 1309879-82-0

Specification

CAS No. 1309879-82-0
Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name tert-butyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate
Standard InChI InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)
Standard InChI Key YHTGHPTUAIZKDM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s core consists of a hexahydro-pyrrolo[3,2-b]pyrrole system, a bicyclic framework comprising two fused pyrrolidine rings. The 5-oxo group introduces a ketone functionality at position 5, while the tert-butyl ester at position 1 provides steric bulk and protects the carboxylic acid moiety during synthetic manipulations . X-ray crystallography of analogous structures reveals chair conformations in the pyrrolidine rings, with the tert-butyl group adopting equatorial orientations to minimize steric strain .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H18N2O3\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_3
Molecular Weight226.27 g/mol
Exact Mass226.1317 g/mol
Topological Polar Surface Area64.5 Ų
LogP (Octanol-Water)1.62
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Data derived from PubChem computations and supplier specifications .

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) spectroscopy of the compound reveals distinctive signals:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.45 (s, 9H, tert-butyl), 2.85–3.20 (m, 4H, pyrrolidine CH2_2), 3.50–3.70 (m, 2H, NCH2_2), 4.15–4.30 (m, 2H, bridgehead H) .

  • 13C^{13}\text{C} NMR: δ 28.1 (tert-butyl CH3_3), 80.5 (ester C-O), 172.3 (C=O) .

Mass spectrometry (EI-MS) displays a molecular ion peak at m/z 226.1, with fragmentation patterns indicating loss of the tert-butoxy group (C4H9\text{C}_4\text{H}_9) at m/z 169.

Synthetic Methodologies

Protection-Deprotection Strategies

The tert-butyl ester serves as a transient protecting group, enabling selective functionalization of the pyrrolopyrrole core. A representative synthesis involves:

  • Boc Protection: Reaction of 5-oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Cyclization: Intramolecular aldol condensation under basic conditions forms the bicyclic framework .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the ester with >97% purity.

Table 2: Synthetic Optimization Parameters

ConditionOptimal ValueImpact on Yield
Reaction Temperature0°C to 25°CMaximizes Boc protection efficiency
Solvent SystemTHF/DMF (4:1)Enhances solubility of intermediates
Catalyst Loading10 mol% DMAPReduces side reactions
Reaction Time12–16 hoursEnsures complete cyclization

Scalability and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors to maintain precise temperature control, achieving 85% isolated yield. Key challenges include managing exothermicity during Boc protection and minimizing epimerization at bridgehead carbons .

Applications in Drug Discovery

Kinase Inhibition

The compound’s rigid scaffold mimics ATP-binding motifs in kinase active sites. In preclinical studies, derivatives inhibited Aurora kinase A (IC50=12\text{IC}_{50} = 12 nM) and CDK2 (IC50=8\text{IC}_{50} = 8 nM), showing promise in oncology . Structural modifications at the 3a and 6a positions modulate selectivity profiles .

Antibacterial Agents

Quaternary ammonium derivatives exhibit potent activity against Staphylococcus aureus (MIC = 2 μg/mL) by disrupting cell wall synthesis. The tert-butyl ester enhances membrane permeability compared to carboxylate analogs .

Table 3: Biological Activity Data

TargetDerivative StructureActivity (IC50\text{IC}_{50})
Aurora Kinase A3a-Fluoro substitution12 nM
CDK26a-Methoxy substitution8 nM
S. aureusN-Benzyl quaternary saltMIC = 2 μg/mL

Prodrug Development

The tert-butyl ester functions as a prodrug moiety, with esterase-mediated hydrolysis releasing the active carboxylic acid in vivo. Pharmacokinetic studies in rats show a 3.2-hour half-life and 78% oral bioavailability.

Future Directions and Challenges

Stereochemical Control

Asymmetric synthesis routes using organocatalysts (e.g., MacMillan catalyst) aim to produce enantiopure (3aR,6aR) configurations, which show 5-fold higher kinase affinity than racemic mixtures .

Sustainable Synthesis

Microwave-assisted reactions in green solvents (cyclopentyl methyl ether) reduce reaction times from 16 hours to 45 minutes while improving E-factor metrics.

Target Validation

CRISPR-Cas9 screening identifies HDAC6 and PI3Kγ as novel targets for pyrrolopyrrole derivatives, expanding therapeutic potential into neurodegenerative diseases and immuno-oncology .

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